2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine
Description
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine is a substituted pyrrolidine derivative featuring a methyl group at the 2-position of the pyrrolidine ring and a 4-methylbenzyl substituent at the same carbon. Pyrrolidine-based compounds are of significant interest in medicinal and synthetic chemistry due to their structural rigidity, hydrogen-bonding capabilities, and versatility in drug design . This article compares its structural, physicochemical, and functional characteristics with closely related compounds to elucidate trends and distinctions.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-methyl-2-[(4-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)10-13(2)8-3-9-14-13/h4-7,14H,3,8-10H2,1-2H3 |
InChI Key |
PBZSQOFKAMEMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCCN2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine typically involves the reaction of 4-methylbenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine or phenyl derivatives.
Scientific Research Applications
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Comparative Analysis of Structural Features
The target compound’s structure can be contrasted with similar pyrrolidine derivatives through substituent variations, stereochemistry, and functional group additions:
*Calculated based on analogous compounds.
Key Observations :
- Positional Isomerism : The 3-methylphenyl analog () may exhibit altered crystallinity and solubility compared to the 4-methylphenyl derivative due to differences in steric hindrance and molecular packing .
- Halogenation : Fluorine atoms in the trifluorobenzyl analog () enhance lipophilicity (predicted logP increase) and resistance to oxidative metabolism, critical for CNS-targeting drugs .
Physicochemical Properties and Spectroscopic Data
While direct data for the target compound are sparse, extrapolations can be made from analogs:
*Estimates based on structural analogs.
Spectroscopic Insights :
Biological Activity
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine is a pyrrolidine derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes a pyrrolidine ring and a 4-methylphenylmethyl substituent, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C_{13}H_{17}N
- Molecular Weight : Approximately 189.30 g/mol
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Anticancer Properties
Studies have also explored the anticancer potential of this compound. The mechanism of action appears to involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of various biological pathways. For instance, in vitro tests have shown that certain structural modifications to the pyrrolidine framework can enhance its potency against cancer cell lines .
The biological activity of this compound is thought to be mediated through its ability to bind to specific receptors or enzymes involved in cellular signaling pathways. The interaction with these targets may lead to:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
- Disruption of bacterial cell wall synthesis
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound. The results indicated that this compound had comparable efficacy to established antibiotics against Gram-positive and Gram-negative bacteria .
- Anticancer Activity Assessment : Another research effort focused on the structure-activity relationship (SAR) of pyrrolidine derivatives. It was found that modifications at specific positions on the pyrrolidine ring could significantly enhance anticancer activity against various human cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
